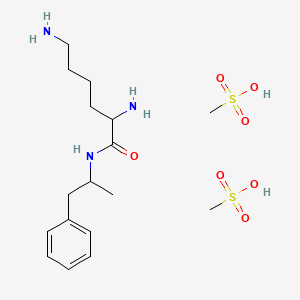

2,6-diamino-N-(1-phenylpropan-2-yl)hexanamide;methanesulfonic acid

Description

Lisdexamfetamine mesilate is a central nervous system stimulant used primarily in the treatment of attention deficit hyperactivity disorder (ADHD) and moderate to severe binge eating disorder (BED). It is a prodrug of dextroamphetamine, meaning it is converted in the body to the active compound dextroamphetamine, which is responsible for its therapeutic effects .

Properties

Molecular Formula |

C17H33N3O7S2 |

|---|---|

Molecular Weight |

455.6 g/mol |

IUPAC Name |

2,6-diamino-N-(1-phenylpropan-2-yl)hexanamide;methanesulfonic acid |

InChI |

InChI=1S/C15H25N3O.2CH4O3S/c1-12(11-13-7-3-2-4-8-13)18-15(19)14(17)9-5-6-10-16;2*1-5(2,3)4/h2-4,7-8,12,14H,5-6,9-11,16-17H2,1H3,(H,18,19);2*1H3,(H,2,3,4) |

InChI Key |

CETWSOHVEGTIBR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC(=O)C(CCCCN)N.CS(=O)(=O)O.CS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lisdexamfetamine mesilate involves the coupling of dextroamphetamine with the amino acid L-lysine. This process typically employs enzyme-catalyzed reactions to ensure the selective formation of the desired product. The reaction conditions often include controlled temperatures and pH levels to optimize the yield and purity of the compound .

Industrial Production Methods: Industrial production of lisdexamfetamine mesilate follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors for enzyme-catalyzed reactions, followed by purification steps such as crystallization and filtration to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Lisdexamfetamine mesilate undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis reaction is particularly significant as it converts lisdexamfetamine into its active form, dextroamphetamine .

Common Reagents and Conditions: Common reagents used in the reactions involving lisdexamfetamine mesilate include water for hydrolysis, and various oxidizing and reducing agents for other reactions. The conditions for these reactions typically involve specific pH levels and temperatures to ensure optimal conversion rates .

Major Products Formed: The primary product formed from the hydrolysis of lisdexamfetamine mesilate is dextroamphetamine. Other reactions may yield various intermediates and by-products depending on the specific conditions and reagents used .

Scientific Research Applications

Lisdexamfetamine mesilate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying prodrug activation and enzyme-catalyzed reactions. In biology and medicine, it is extensively researched for its effects on neurotransmitter systems and its therapeutic potential in treating ADHD and BED . Industrially, it is used in the development of new pharmaceutical formulations and drug delivery systems .

Mechanism of Action

Lisdexamfetamine mesilate exerts its effects by being converted into dextroamphetamine in the body. Dextroamphetamine increases the levels of neurotransmitters such as dopamine and norepinephrine by blocking their reuptake into presynaptic neurons and increasing their release into the extraneuronal space. This leads to enhanced neurotransmission and improved attention and focus in individuals with ADHD .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to lisdexamfetamine mesilate include other central nervous system stimulants such as methylphenidate, amphetamine, and dextroamphetamine .

Uniqueness: What sets lisdexamfetamine mesilate apart from these compounds is its status as a prodrug. This means it is inactive until metabolized in the body, which can result in a more controlled release and potentially lower abuse potential compared to other stimulants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.